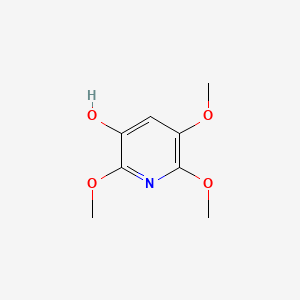

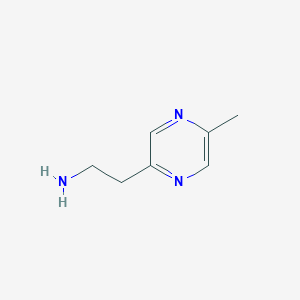

2,5,6-Trimethoxypyridin-3-ol

描述

2,5,6-Trimethoxypyridin-3-ol, also known as TMP, is a natural compound that has been found in various plant species. It has gained interest in the scientific community due to its potential therapeutic properties.

科学研究应用

Ligand Promotion in Organic Synthesis

2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting palladium-catalyzed ortho-C-H amination of benzamides and triflyl-protected benzylamines. This advancement offers guidance for developing ligands that enhance or enable palladium(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Dajian Zhu et al., 2015).

Synthesis of Olivacine Derivatives

The compound has been utilized in the synthesis of 3-methoxyolivacine and olivacine via Friedel-Crafts reaction of indole-2,3-dicarboxylic anhydride, presenting a pathway for high-yield production of these compounds, which could be pivotal in developing chemotherapeutic agents (Y. Miki et al., 2004).

Antioxidant Properties

A study on 6-substituted-2,4-dimethyl-3-pyridinols revealed significant antioxidant properties, indicating potential applications in developing novel antioxidants for therapeutic use. The research highlighted the synthesis strategy and the compounds' reactivity towards peroxyl radicals, underscoring their efficacy as chain-breaking antioxidants (M. Wijtmans et al., 2004).

Formation in Honey and Model Systems

Investigation into the formation of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds shed light on the pathways for pyridin-3-ols formation in foods. This study provides insight into the thermal processing of foods and the unavoidable formation of these compounds, suggesting implications for food safety and chemistry (F. Hidalgo et al., 2020).

Antiangiogenic and Antitumor Activities

Research into 6-amido-2,4,5-trimethylpyridin-3-ols highlighted their high antiangiogenic and antitumor activities, suggesting potential for development into novel angiogenesis inhibitors. This opens avenues for therapeutic interventions in angiogenesis-related pathologies, offering a foundation for future pharmacological explorations (Hyunji Lee et al., 2014).

未来方向

The future directions for research on 2,5,6-Trimethoxypyridin-3-ol are not specified in the search results. Given its potential applications in research and industry, further studies could explore its synthesis, properties, and potential uses.

Relevant Papers The search results include references to Sigma-Aldrich’s product page , which may contain links to related peer-reviewed papers, technical documents, and similar products. Further analysis of these resources may provide more detailed information about 2,5,6-Trimethoxypyridin-3-ol.

属性

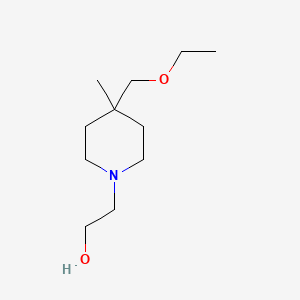

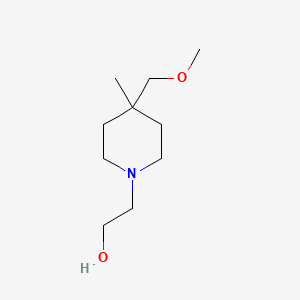

IUPAC Name |

2,5,6-trimethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)9-8(6)13-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKGXTYMPJYSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-Trimethoxypyridin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

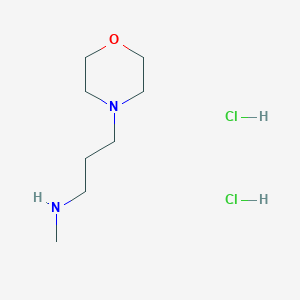

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

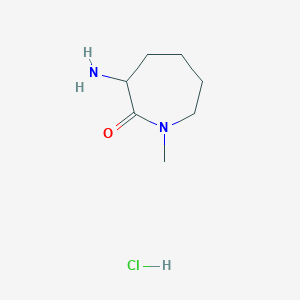

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)

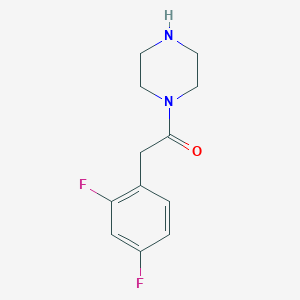

![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)